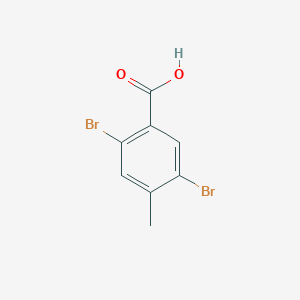
2,5-Dibromo-4-methylbenzoic acid
Cat. No. B1630068
Key on ui cas rn:
20871-01-6
M. Wt: 293.94 g/mol
InChI Key: SQMRPUDOCRCFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08044212B2
Procedure details


To a mixed solution of nitric acid (45 ml, 70-71%) and water (55 ml) was added portionwise 2,5-dibromo-p-xylene 802 (13.2 g, 50 mmol). The resulting mixture was heated to reflux and continued to reflux for 6 days. The mixture was cooled to room temperature and the white solid was collected by filtration. The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid dissolved. The organic layer was separated and the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3. A white solid was collected by filtration and dried in vacuum to give 2,5-dibromo-4-methylbenzoic acid: 9.6 g (65%).



Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=[O:2].[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[CH3:14].[OH2:15]>>[Br:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([Br:13])=[CH:8][C:7]=1[C:14]([OH:2])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C(=C1)C)Br)C
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 days
|
|
Duration
|
6 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the white solid was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solid was placed into a mixture of ethyl acetate (100 ml) and water (100 ml), to which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added sodium carbonate portion wise (ca 10-12 g) over a 2 hour period until all the solid
|
|
Duration
|
2 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous layer was made strongly acidic by the addition of concentrated HCl to pH 2-3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A white solid was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)C)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
